molecular formula C19H15FN4O7 B14116913 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14116913
M. Wt: 430.3 g/mol
InChI Key: HQEUDWYTDRNNBD-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carboxamide group, and various substituents such as dimethoxyphenyl, fluoro, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with urea to form the corresponding pyrimidine intermediate. This intermediate is then subjected to further reactions with 4-fluoro-3-nitroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of functional groups like nitro, fluoro, and dimethoxyphenyl can influence its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-N-(4-chloro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-N-(4-bromo-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-N-(4-iodo-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro group, in particular, can enhance its stability and binding affinity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C19H15FN4O7

Molecular Weight

430.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H15FN4O7/c1-30-15-6-4-11(8-16(15)31-2)23-18(26)12(9-21-19(23)27)17(25)22-10-3-5-13(20)14(7-10)24(28)29/h3-9H,1-2H3,(H,21,27)(H,22,25)

InChI Key

HQEUDWYTDRNNBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])OC

Origin of Product

United States

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